![molecular formula C14H13NO2S B2987542 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 795290-92-5](/img/structure/B2987542.png)
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfanyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzenethiol and 3-bromopyridine-2-carboxylic acid.
Coupling Reaction: These two compounds undergo a coupling reaction, often facilitated by a palladium catalyst, to form the desired product.
Purification: The resulting compound is then purified through recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the synthetic route described above. Specialized reactors and equipment are used to handle larger quantities of reactants and to ensure consistent product quality. Process optimization techniques are employed to maximize yield and minimize waste.
化学反应分析
Types of Reactions: 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 2-[(2,5-Dimethylphenyl)sulfoxyl]pyridine-3-carboxylic acid or 2-[(2,5-Dimethylphenyl)sulfonyl]pyridine-3-carboxylic acid.
Reduction: 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-hydroxymethyl.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanyl group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the observed biological activities.
相似化合物的比较
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:
2-(Phenylsulfanyl)pyridine-3-carboxylic acid: Lacks the methyl groups on the phenyl ring.
2-(2,5-Dimethylphenyl)sulfonylpyridine-3-carboxylic acid: Contains a sulfonyl group instead of a sulfanyl group.
2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid: Lacks the sulfanyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
属性
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-5-6-10(2)12(8-9)18-13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAZUZWTSYGEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
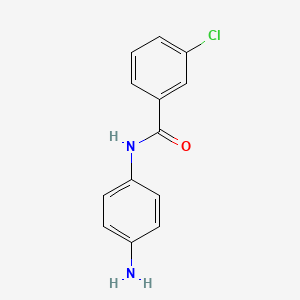
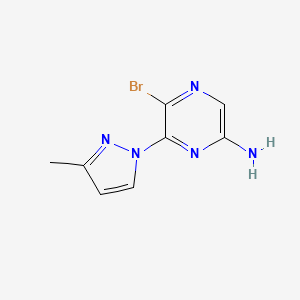
![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
![2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2987467.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)
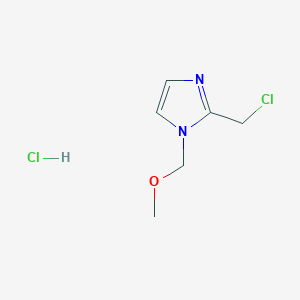
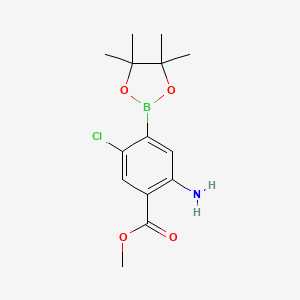
![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987472.png)
![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)
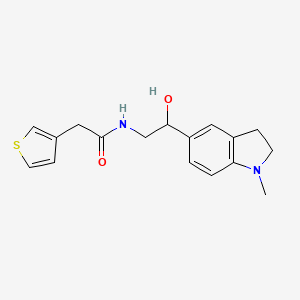
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)
![2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)
